molecular formula C14H15ClN2O2S B369393 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 899218-09-8

4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B369393
CAS No.: 899218-09-8
M. Wt: 310.8g/mol
InChI Key: BWFGAPPMEUQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzene ring substituted with chlorine and methyl groups, a sulfonamide group, and a pyridine ring attached via a methylene bridge.

Properties

CAS No.

899218-09-8

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-10-7-14(11(2)6-13(10)15)20(18,19)17-9-12-4-3-5-16-8-12/h3-8,17H,9H2,1-2H3

InChI Key

BWFGAPPMEUQFGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonamide Formation: The amine is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the N-(3-pyridinylmethyl) derivative.

    Final Product Formation: The intermediate is then treated with a sulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-chloro-2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
  • 4-chloro-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

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